4-(4-Chlorophenyl)nicotinic acid, 95%
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Overview
Description
4-(4-Chlorophenyl)nicotinic acid is a chemical compound with the CAS Number: 141764-12-7. It has a molecular weight of 233.65 and its IUPAC name is 4-(4-chlorophenyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of 4-(4-Chlorophenyl)nicotinic acid is C12H8ClNO2 . The InChI code for this compound is 1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H, (H,15,16) .
Physical and Chemical Properties Analysis
4-(4-Chlorophenyl)nicotinic acid is a solid compound that should be stored at 0-8°C . .
Safety and Hazards
The compound has been classified with the signal word ‘warning’. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and storing in a dry place with the container kept tightly closed .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits .
Mode of Action
For instance, nicotine, a similar compound, binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Biochemical Pathways
It’s known that nicotinic acid, also known as niacin, acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It’s known that similar compounds like nicotine have a high volume of distribution and are extensively metabolized in the liver .
Result of Action
Similar compounds like nicotine have been found to stimulate neurons and ultimately block synaptic transmission .
Biochemical Analysis
Biochemical Properties
Pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, are known to participate in various biochemical reactions .
Cellular Effects
Pyridine-based molecules have been found to have significant clinical diversity, suggesting potential impacts on cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyridine-based molecules are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 3-Pyridinecarboxylic acid, 4-(4-chlorophenyl)- over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 3-Pyridinecarboxylic acid, 4-(4-chlorophenyl)- vary with different dosages in animal models .
Metabolic Pathways
Pyridinecarboxylic acids are known to participate in various metabolic processes .
Transport and Distribution
There is currently no available information on how 3-Pyridinecarboxylic acid, 4-(4-chlorophenyl)- is transported and distributed within cells and tissues .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVLGLQIKCJMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557108 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-12-7 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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